Cas no 2229073-29-2 (1-3-(3-methoxyazetidin-3-yl)propyl-1H-1,2,3,4-tetrazole)

1-3-(3-Methoxyazetidin-3-yl)propyl-1H-1,2,3,4-tetrazole is a heterocyclic compound featuring a tetrazole ring linked to a methoxy-substituted azetidine moiety via a propyl spacer. This structure imparts unique reactivity and potential utility in medicinal chemistry, particularly as a bioisostere for carboxylic acids or other heterocyclic scaffolds. The azetidine ring enhances conformational rigidity, while the methoxy group may influence solubility and metabolic stability. The tetrazole functionality offers hydrogen bonding capabilities and metabolic resistance, making it valuable in drug design. Its synthetic versatility allows for further derivatization, enabling applications in lead optimization and the development of novel pharmacophores. Suitable for research in small-molecule therapeutics and chemical biology.
1-3-(3-methoxyazetidin-3-yl)propyl-1H-1,2,3,4-tetrazole structure
2229073-29-2 structure
Product Name:1-3-(3-methoxyazetidin-3-yl)propyl-1H-1,2,3,4-tetrazole
CAS No:2229073-29-2
MF:C8H15N5O
MW:197.237600564957
CID:6299507
PubChem ID:165705211
Update Time:2025-06-08

1-3-(3-methoxyazetidin-3-yl)propyl-1H-1,2,3,4-tetrazole Chemical and Physical Properties

Names and Identifiers

    • 1-3-(3-methoxyazetidin-3-yl)propyl-1H-1,2,3,4-tetrazole
    • 2229073-29-2
    • 1-[3-(3-methoxyazetidin-3-yl)propyl]-1H-1,2,3,4-tetrazole
    • EN300-1733227
    • Inchi: 1S/C8H15N5O/c1-14-8(5-9-6-8)3-2-4-13-7-10-11-12-13/h7,9H,2-6H2,1H3
    • InChI Key: IVHAEZNMPYXACW-UHFFFAOYSA-N
    • SMILES: O(C)C1(CCCN2C=NN=N2)CNC1

Computed Properties

  • Exact Mass: 197.12766012g/mol
  • Monoisotopic Mass: 197.12766012g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 5
  • Complexity: 185
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.7
  • Topological Polar Surface Area: 64.9Ų

1-3-(3-methoxyazetidin-3-yl)propyl-1H-1,2,3,4-tetrazole Pricemore >>

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Additional information on 1-3-(3-methoxyazetidin-3-yl)propyl-1H-1,2,3,4-tetrazole

Recent Advances in the Study of 1-3-(3-Methoxyazetidin-3-yl)propyl-1H-1,2,3,4-tetrazole (CAS: 2229073-29-2)

The compound 1-3-(3-methoxyazetidin-3-yl)propyl-1H-1,2,3,4-tetrazole (CAS: 2229073-29-2) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research briefing aims to provide an overview of the latest studies focusing on this compound, including its synthesis, biological activity, and potential as a drug candidate.

Recent literature highlights the importance of azetidine-containing compounds in drug discovery, owing to their favorable pharmacokinetic properties and ability to modulate biological targets. The incorporation of a tetrazole moiety in the structure of 2229073-29-2 further enhances its potential as a versatile scaffold for the development of novel therapeutics. Studies have demonstrated that this compound exhibits promising activity against a range of biological targets, including enzymes and receptors implicated in various diseases.

One of the key findings in recent research is the compound's ability to act as a potent inhibitor of specific enzymes involved in inflammatory pathways. In vitro and in vivo studies have shown that 2229073-29-2 can effectively reduce the production of pro-inflammatory cytokines, suggesting its potential utility in the treatment of inflammatory disorders. Additionally, its unique chemical structure allows for further derivatization, enabling the exploration of structure-activity relationships (SAR) to optimize its pharmacological profile.

The synthesis of 1-3-(3-methoxyazetidin-3-yl)propyl-1H-1,2,3,4-tetrazole has been a focal point of recent investigations. Researchers have developed efficient and scalable synthetic routes to produce this compound with high purity and yield. Advanced spectroscopic techniques, including NMR and mass spectrometry, have been employed to confirm the structural integrity of the synthesized material. These methodological advancements are critical for ensuring the reproducibility and reliability of subsequent biological studies.

In addition to its anti-inflammatory properties, preliminary data suggest that 2229073-29-2 may also exhibit activity against certain types of cancer cells. Mechanistic studies are underway to elucidate the underlying molecular pathways involved in its cytotoxic effects. These findings open new avenues for the development of targeted therapies, particularly in oncology, where the demand for novel and selective agents remains high.

Despite these promising results, challenges remain in the development of 2229073-29-2 as a therapeutic agent. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through further optimization and preclinical testing. Collaborative efforts between academic and industrial researchers will be essential to overcome these hurdles and advance the compound toward clinical trials.

In conclusion, the compound 1-3-(3-methoxyazetidin-3-yl)propyl-1H-1,2,3,4-tetrazole (CAS: 2229073-29-2) represents a promising candidate for drug development, with demonstrated activity in inflammation and potential applications in oncology. Continued research into its mechanism of action, synthetic optimization, and preclinical evaluation will be crucial for realizing its full therapeutic potential. This briefing underscores the importance of interdisciplinary collaboration in advancing the field of chemical biology and medicinal chemistry.

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